molecular formula C9H16O B2732391 Bicyclo[2.2.2]octan-1-ylmethanol CAS No. 2574-42-7

Bicyclo[2.2.2]octan-1-ylmethanol

Cat. No.: B2732391
CAS No.: 2574-42-7
M. Wt: 140.226
InChI Key: HNFOXZBCUXJBJM-UHFFFAOYSA-N
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Description

Bicyclo[222]octan-1-ylmethanol is a chemical compound with the molecular formula C9H16O It is a bicyclic alcohol, characterized by a bicyclo[222]octane structure with a hydroxymethyl group attached to one of the bridgehead carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octan-1-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of bicyclo[2.2.2]octan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar reduction techniques as in laboratory synthesis. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.2]octan-1-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octan-1-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octan-1-ylmethanol is unique due to its combination of a bicyclic structure and a hydroxymethyl functional group.

Properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOXZBCUXJBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-42-7
Record name {bicyclo[2.2.2]octan-1-yl}methanol
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